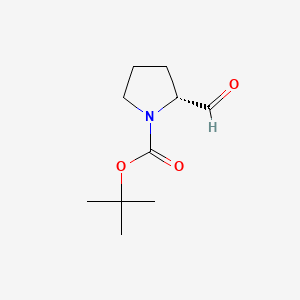

N-Boc-D-Prolinal

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBPZCVWPFMBDH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426548 | |

| Record name | N-Boc-D-Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73365-02-3 | |

| Record name | N-Boc-D-Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-D-prolinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-D-Prolinal: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical properties, characterization, and experimental protocols related to N-Boc-D-Prolinal, a critical chiral building block in contemporary drug discovery and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate its application in the laboratory.

Core Physical and Chemical Properties

This compound, systematically named (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carbaldehyde, is a protected derivative of the amino acid D-proline. The introduction of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled incorporation into complex molecular architectures.

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 228 °C (lit.) | |

| Density | 1.059 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.461 (lit.) | |

| Optical Activity ([α]23/D) | +83° (neat) | |

| CAS Number | 73365-02-3 | [1] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of N-Boc-D-prolinol. The following protocols provide a general framework for its synthesis and subsequent purification.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of N-Boc-D-proline

-

Dissolve D-proline in an appropriate solvent system, such as a mixture of dioxane and water.

-

Add a base, like triethylamine, to the solution.

-

Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture and stir at room temperature.

-

Upon reaction completion, perform an aqueous workup and acidify the solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield N-Boc-D-proline.

Protocol 2: Reduction of N-Boc-D-proline to N-Boc-D-prolinol

-

Dissolve N-Boc-D-proline in an anhydrous solvent like THF.

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent, such as borane-THF complex or lithium aluminum hydride.

-

Allow the reaction to proceed to completion, followed by a careful quench and workup procedure to isolate N-Boc-D-prolinol.

Protocol 3: Oxidation to this compound A common method for this step is Swern oxidation.

-

In a flask under an inert atmosphere, combine dichloromethane and oxalyl chloride and cool to a low temperature (e.g., -78 °C).

-

Slowly add DMSO, followed by a solution of N-Boc-D-prolinol in dichloromethane.

-

After a period of stirring, add a hindered base such as triethylamine.

-

Allow the reaction to warm to room temperature, then quench and perform an aqueous workup to extract the crude this compound.

Protocol 4: Purification by Column Chromatography

-

Prepare a silica gel slurry in a non-polar eluent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

-

Aldehydic proton: A singlet or doublet in the region of 9.5-9.9 ppm.

-

Pyrrolidine ring protons: A series of multiplets in the upfield region.

-

Boc group protons: A characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons.

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom.

-

Aldehyde carbonyl carbon: A resonance in the downfield region, typically around 200 ppm.

-

Boc carbonyl carbon: A signal around 154 ppm.

-

Boc quaternary carbon: A peak at approximately 80 ppm.

-

Boc methyl carbons: A signal around 28 ppm.

-

Pyrrolidine ring carbons: Resonances in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | ~1720-1740 | Strong |

| C=O (Boc carbamate) | ~1680-1700 | Strong |

| C-H (Aldehyde) | ~2720 and ~2820 | Medium, often two distinct peaks |

| C-H (Aliphatic) | ~2850-3000 | Strong |

| C-N | ~1160-1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern:

Caption: Predicted mass spectrometry fragmentation of this compound.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 199 may be observed. Common fragmentation pathways include the loss of the tert-butyl group (m/z 142), isobutylene (m/z 143), the formyl group (m/z 170), and the entire Boc group (m/z 99).

Applications in Drug Development and Signaling Pathways

This compound is a valuable chiral building block in the synthesis of peptidomimetics and other complex organic molecules. Its D-configuration can impart resistance to enzymatic degradation in bioactive peptides.

While this compound itself is not directly involved in signaling pathways, it serves as a crucial precursor for synthesizing molecules that can modulate these pathways. For instance, peptide mimics containing D-proline derivatives can be designed to target specific protein-protein interactions or enzyme active sites that are integral to various cell signaling cascades, including those involved in cancer and neurodegenerative diseases. The conformational constraints imposed by the proline ring are often exploited to create ligands with high affinity and selectivity for their biological targets.

Logical Relationship in Drug Discovery

Caption: Role of this compound in drug discovery.

This technical guide provides a foundational understanding of this compound for its effective use in research and development. The provided data and protocols are intended to serve as a starting point for laboratory investigations.

References

An In-depth Technical Guide to the Spectroscopic Data of N-Boc-D-Prolinal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N-Boc-D-Prolinal, a key chiral building block in synthetic organic chemistry, particularly in peptide synthesis and the development of proline-based catalysts and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the key data points presented in a structured format for clarity and comparative analysis.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of rotamers (conformational isomers arising from restricted rotation around the N-Boc bond), some signals in the NMR spectra may appear broadened or as a mixture of peaks. The data presented here represents the major rotamer.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.52 | s | 1H | -CHO |

| 4.15 | m | 1H | α-CH |

| 3.50 - 3.35 | m | 2H | δ-CH₂ |

| 2.10 - 1.85 | m | 4H | β-CH₂, γ-CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 201.5 | -CHO (Aldehyde Carbonyl) |

| 154.2 | -C=O (Boc Carbonyl) |

| 80.5 | -C(CH₃)₃ (Boc Quaternary C) |

| 65.8 | α-CH |

| 46.7 | δ-CH₂ |

| 28.4 | -C(CH₃)₃ (Boc Methyls) |

| 25.5 | β-CH₂ |

| 23.1 | γ-CH₂ |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the aldehyde and carbamate carbonyl groups.

Table 3: IR Spectroscopic Data for this compound (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Medium | C-H stretch (alkane) |

| 2878, 2730 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1685 | Strong | C=O stretch (Boc carbamate) |

| 1390, 1365 | Strong | C-H bend (t-butyl) |

| 1160 | Strong | C-O stretch (carbamate) |

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 199 | 5 | [M]⁺ (Molecular Ion) |

| 142 | 60 | [M - C₄H₉]⁺ (Loss of t-butyl group) |

| 100 | 100 (Base Peak) | [M - Boc]⁺ (Loss of the Boc protecting group) |

| 70 | 85 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

| 57 | 95 | [C₄H₉]⁺ (t-butyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1. NMR Spectroscopy Protocol

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: Bruker Avance 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2.0 seconds

-

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

2.2. IR Spectroscopy Protocol

-

Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired and is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of this compound in methanol (approximately 1 mg/mL) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

-

Instrument Parameters:

-

Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is interpreted to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Conformational Analysis of the N-Boc-D-prolinal Pyrrolidine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of the N-Boc-D-prolinal pyrrolidine ring. Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational constraints imposed by the pyrrolidine ring. These constraints are pivotal in determining the structure of peptides and proteins and are of significant interest in drug design and development. The N-tert-butoxycarbonyl (Boc) protecting group and the C-terminal aldehyde functionality in this compound introduce additional complexity to its conformational preferences.

Introduction to Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two predominant puckered conformations, often described as "envelope" or "twist" forms. These puckering modes are crucial for the biological activity and structural roles of proline-containing molecules. The two primary conformations are typically designated as Cγ-exo (down) and Cγ-endo (up), referring to the position of the Cγ carbon atom relative to the average plane of the ring.

The puckering of the pyrrolidine ring can be influenced by several factors, including the nature of substituents on the ring, the electronic properties of the N-acyl group, and the surrounding solvent environment.[1][2][3][4] In this compound, the bulky Boc group on the nitrogen atom and the aldehyde group at the Cα position play a significant role in dictating the conformational equilibrium.

Conformational Equilibrium in this compound

The conformational equilibrium of the this compound pyrrolidine ring is a dynamic process involving the interconversion between the endo and exo puckered forms. The bulky N-Boc group generally influences the puckering to minimize steric hindrance. Computational studies and experimental data from related N-Boc-proline derivatives suggest a complex interplay of steric and electronic effects that determine the favored conformation.

The following diagram illustrates the equilibrium between the two primary puckered conformations of the pyrrolidine ring.

Experimental and Computational Methodologies

The conformational analysis of this compound and its analogs relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for studying the conformation of the pyrrolidine ring. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative. These coupling constants are related to the dihedral angles between the protons through the Karplus equation. By measuring the coupling constants, it is possible to deduce the preferred puckering of the ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

-

Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the proton signals and measure the coupling constants for the pyrrolidine ring protons (Hα, Hβ, Hγ, Hδ).

-

Conformational Interpretation: Use the measured coupling constants and the Karplus equation to determine the dihedral angles and infer the predominant ring pucker.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are used to calculate the relative energies of different conformers and to predict the geometric parameters of the pyrrolidine ring.

Computational Protocol: DFT Calculations

-

Structure Building: Construct the initial 3D structures of the Cγ-endo and Cγ-exo conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures correspond to energy minima (no imaginary frequencies).

-

Analysis: Analyze the optimized geometries to determine bond lengths, bond angles, and dihedral angles for each conformer.

The following diagram outlines the general workflow for the conformational analysis of this compound.

Quantitative Conformational Data

While specific experimental data for this compound is not extensively published, the following tables provide illustrative data based on studies of closely related N-Boc-proline derivatives. These values represent typical ranges observed for the endo and exo conformers.

Table 1: Illustrative ¹H NMR Coupling Constants (Hz) for Pyrrolidine Ring Protons

| Coupling | Cγ-endo Conformer (Typical) | Cγ-exo Conformer (Typical) |

| ³J(Hα, Hβ₁) | 7.0 - 9.0 | 2.0 - 4.0 |

| ³J(Hα, Hβ₂) | 2.0 - 4.0 | 7.0 - 9.0 |

| ³J(Hβ₁, Hγ₁) | 5.0 - 7.0 | 9.0 - 11.0 |

| ³J(Hβ₂, Hγ₂) | 9.0 - 11.0 | 5.0 - 7.0 |

Table 2: Illustrative Dihedral Angles (°) and Relative Energies from Computational Modeling

| Parameter | Cγ-endo Conformer (Illustrative) | Cγ-exo Conformer (Illustrative) |

| Φ (Cα-N-Cδ-Cγ) | -20 to -40 | +20 to +40 |

| Ψ (N-Cα-C'-O) | +140 to +160 | -60 to -80 |

| Relative Energy (kcal/mol) | 0.5 - 1.5 | 0.0 |

Note: The relative energies are highly dependent on the computational method and solvent model used. The Cγ-exo conformer is often found to be slightly more stable for N-Boc protected prolines.

Conclusion

The conformational analysis of the this compound pyrrolidine ring is essential for understanding its role in molecular recognition and its application in drug design. The ring exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckered conformations. The preferred conformation is dictated by a subtle balance of steric and electronic effects from the N-Boc and C-terminal aldehyde groups. A combination of NMR spectroscopy and computational modeling provides a powerful approach to characterizing this conformational landscape. The methodologies and illustrative data presented in this guide offer a framework for researchers and scientists engaged in the study and application of proline derivatives.

References

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. | Semantic Scholar [semanticscholar.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-D-Prolinal: Chemical Structure, Stereochemistry, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-D-Prolinal, a critical chiral building block in modern organic synthesis and medicinal chemistry. The document details its chemical structure, stereochemical considerations, quantitative physicochemical and spectroscopic data, and detailed experimental protocols for its synthesis.

Core Chemical Structure and Properties

This compound, with the systematic IUPAC name tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate, is a derivative of the amino acid D-proline.[1][2] The structure features a pyrrolidine ring with a formyl (aldehyde) group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.[3] This Boc group enhances the compound's stability under a range of non-acidic reaction conditions, making it a versatile intermediate in multi-step syntheses.[3]

The presence of the aldehyde functional group allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and oxidations, rendering it a valuable precursor for the synthesis of complex bioactive molecules and pharmaceuticals.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73365-02-3 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][3][4] |

| Molecular Weight | 199.25 g/mol | [1][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 228 °C (lit.) | |

| Density | 1.059 g/mL at 25 °C (lit.) | |

| Refractive Index | n²⁰/D 1.461 (lit.) | |

| Optical Rotation | [α]²³/D +83° (neat) | |

| [α]²⁰/D +81.0° to +86.0° (neat) | [2] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its utility, particularly in the synthesis of enantiomerically pure pharmaceuticals. The "D" designation refers to the configuration at the C2 carbon of the pyrrolidine ring, which is the stereocenter bearing the aldehyde group. According to the Cahn-Ingold-Prelog priority rules, this corresponds to an (R) configuration.

A significant challenge in the synthesis and handling of this compound is the potential for epimerization at the C2 position. The α-proton to the newly formed carbonyl group is acidic and can be abstracted under basic conditions, leading to racemization and the formation of the (S)-enantiomer, N-Boc-L-Prolinal. Therefore, the control of stereochemistry is paramount and relies on the use of mild, non-basic, and low-temperature reaction conditions during its synthesis. The successful application of this compound in highly stereoselective reactions is a testament to the high fidelity of modern synthetic methods in preserving its D-configuration.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Due to the restricted rotation around the N-Boc amide bond, the compound can exist as a mixture of cis and trans rotamers in solution, which may lead to the duplication of signals in NMR spectra.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Specific experimental data not available in search results. Expected chemical shifts (CDCl₃, ppm): ~9.5 (s, 1H, CHO), ~4.2 (m, 1H, H-2), ~3.5 (m, 2H, H-5), ~2.0-1.8 (m, 4H, H-3, H-4), 1.45 (s, 9H, C(CH₃)₃). | N/A |

| ¹³C NMR | Specific experimental data not available in search results. Expected chemical shifts (CDCl₃, ppm): ~202 (CHO), ~154 (NCOO), ~80 (C(CH₃)₃), ~65 (C-2), ~46 (C-5), ~28 (C(CH₃)₃), ~25 (C-3 or C-4), ~23 (C-4 or C-3). | N/A |

| IR (Infrared) | Spectra available, characteristic peaks expected around 1720-1740 cm⁻¹ (C=O, aldehyde) and 1680-1700 cm⁻¹ (C=O, carbamate). | [1] |

| Mass Spec (MS) | Spectra available, expected m/z for [M+H]⁺: 200.1332. | [1] |

Experimental Protocols: Synthesis of this compound

The most common and stereochemically reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, N-Boc-D-prolinol. Below are detailed protocols for two effective oxidation methods.

The Swern oxidation is a widely used method known for its mild conditions, which are crucial for preventing epimerization of the chiral center.

Protocol:

-

Activator Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

-

DMSO Addition: To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of N-Boc-D-prolinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 30 minutes.

-

Base Quenching: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.

This method offers a greener alternative, often using a co-oxidant like sodium hypochlorite (bleach) or proceeding via aerobic oxidation with a copper catalyst.

Protocol (Adapted from general procedures):

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-D-prolinol (1.0 equivalent) in a suitable solvent such as DCM or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (e.g., 0.05 equivalents) and, if applicable, a copper(I) salt (e.g., CuCl, 0.05 equivalents) and a ligand like 2,2'-bipyridine (0.05 equivalents) for aerobic oxidation. For bleach-mediated oxidation, sodium bromide (0.1 equivalents) is often added.

-

Oxidation:

-

Aerobic: Stir the mixture vigorously under an atmosphere of air or oxygen at room temperature. The reaction progress can be monitored by TLC.

-

Bleach-mediated: Cool the reaction mixture to 0 °C and add a buffered solution of sodium hypochlorite (e.g., at pH 8.6) dropwise.

-

-

Work-up: Once the reaction is complete, quench any remaining oxidant (e.g., with sodium thiosulfate for bleach). Extract the product into an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel chromatography as described for the Swern oxidation.

Mandatory Visualizations

References

N-Boc-D-Prolinal CAS number 73365-02-3 properties

An In-depth Technical Guide to N-Boc-D-Prolinal (CAS: 73365-02-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS Number: 73365-02-3), a versatile chiral building block crucial in modern organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its significant applications in research and development.

Core Properties and Specifications

This compound, systematically named tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate, is a derivative of the amino acid D-proline, where the amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This structure makes it a valuable intermediate for introducing the D-proline scaffold into complex molecules.[2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 73365-02-3 | [1][3][4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [3][4][5] |

| Molecular Weight | 199.25 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow/amber clear liquid | [1][4] |

| Boiling Point | 228 °C (lit.) | [3] |

| Density | 1.059 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.461 (lit.) | [3] |

| Optical Rotation | [α]23/D +83°, neat | [3] |

| [α]D25 = +100 ± 2º (c=1.009 in CHCl₃) | [4] | |

| Purity Assay | ≥97% | [3][4] |

| Storage Temperature | -20°C or 2-8°C | [3][4] |

Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | [5] |

| SMILES | [H]C(=O)[C@H]1CCCN1C(=O)OC(C)(C)C | [3] |

| InChI | 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | [3] |

| InChI Key | YDBPZCVWPFMBDH-MRVPVSSYSA-N | [3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below.

Synthesis Protocol: Oxidation of N-Boc-D-Prolinol

A common and effective method for synthesizing this compound is the oxidation of its corresponding alcohol, tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. The following protocol is based on established procedures.[6]

Materials:

-

tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Starting Material)

-

Dess-Martin Periodinane (DMP) or other suitable oxidizing agent

-

Dichloromethane (DCM), anhydrous

-

Diatomaceous earth (Celite)

-

Ethyl acetate

-

Hexanes

-

Neutral silica gel

Procedure:

-

Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve the starting material, tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent), in anhydrous dichloromethane (DCM).

-

Oxidation: Add the oxidizing agent (e.g., Dess-Martin Periodinane, ~1.1 equivalents) to the stirring solution in batches over a period of 5-10 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[7]

-

Workup: Upon completion, filter the resulting suspension through a pad of diatomaceous earth. Wash the filter cake thoroughly with additional DCM to ensure all product is collected.[6]

-

Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the crude this compound.[6]

-

Purification: Purify the crude product via column chromatography on neutral silica gel. Elute with a solvent system such as 12% ethyl acetate in hexanes to afford the final product as a clear oil or liquid.[6]

Analytical Characterization Protocols

To confirm the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., MeOD-d4 or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[7]

-

Process the data to identify characteristic chemical shifts and coupling constants corresponding to the protons and carbons of the this compound structure. Spectral data is available from various chemical databases for comparison.[7][8]

-

2. Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Methodology:

-

Obtain the IR spectrum using an ATR-FTIR spectrometer.[5]

-

Analyze the spectrum for characteristic absorption bands:

-

Aldehyde C-H stretch (~2720 cm⁻¹ and ~2820 cm⁻¹)

-

Aldehyde C=O stretch (~1725 cm⁻¹)

-

Boc-group C=O stretch (~1690 cm⁻¹)

-

-

3. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Methodology:

4. Purity Analysis (HPLC/GC):

-

Objective: To quantify the purity of the compound.

-

Methodology:

-

Develop a suitable method using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Use a chiral column if enantiomeric purity needs to be assessed.

-

The purity is typically determined to be >95-97% for commercial-grade products.[1]

-

Applications in Research and Drug Development

This compound's unique structure, featuring a reactive aldehyde, a chiral center, and a stable protecting group, makes it a highly valuable intermediate in several advanced scientific fields.[2][4]

-

Peptide Synthesis: It serves as a key building block for incorporating D-proline residues into peptides.[3][4] The inclusion of D-amino acids can enhance the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life, a critical factor for therapeutic peptides.[9]

-

Drug Development: The compound is a precursor in the synthesis of novel drug candidates.[4] Its chiral pyrrolidine scaffold is a common feature in many bioactive molecules, and its aldehyde functionality allows for diverse chemical modifications to explore structure-activity relationships (SAR).[4][]

-

Asymmetric Synthesis: It acts as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological activities.[2][4]

-

Bioconjugation: The aldehyde group can be used for bioconjugation, linking it to biomolecules like proteins or imaging agents to create targeted drug delivery systems or diagnostic tools.[4]

References

- 1. CAS 73365-02-3: N-(tert-butoxycarbonyl)-D-prolinal [cymitquimica.com]

- 2. This compound | 73365-02-3 | Benchchem [benchchem.com]

- 3. N-(tert-Butoxycarbonyl)- D -prolinal 97 73365-02-3 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(tert-Butoxycarbonyl)-D-prolinal | C10H17NO3 | CID 7009153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(TERT-BUTOXYCARBONYL)-D-PROLINAL | 73365-02-3 [chemicalbook.com]

- 7. scienceopen.com [scienceopen.com]

- 8. N-(TERT-BUTOXYCARBONYL)-D-PROLINAL(73365-02-3) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Solubility and Stability of N-Boc-D-Prolinal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N-Boc-D-Prolinal (tert-butyl (R)-2-formylpyrrolidine-1-carboxylate). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a consolidated view of qualitative solubility, key stability considerations, and detailed, generalized experimental protocols for determining these properties. This guide is intended to equip researchers with the necessary information and methodologies to effectively handle, store, and utilize this compound in a laboratory setting.

Introduction to this compound

This compound is a chiral synthetic building block widely employed in medicinal chemistry and drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen enhances its utility in peptide synthesis and the construction of complex molecular architectures.[1] The aldehyde functionality makes it a versatile precursor for various chemical transformations. Understanding its solubility and stability is critical for its effective use in reactions, ensuring reproducibility and the quality of downstream products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.059 g/mL at 25 °C | [3] |

| Boiling Point | 228 °C | [3] |

| Refractive Index | n20/D 1.461 | [3] |

| Optical Activity | [α]23/D +83°, neat |

Solubility Profile

Table 2: Predicted and Qualitative Solubility of this compound

| Solvent | Chemical Class | Predicted/Qualitative Solubility | Reference(s) for L-enantiomer |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Expected to be soluble | - |

| Chloroform | Halogenated Hydrocarbon | Soluble | [4][5] |

| Tetrahydrofuran (THF) | Ether | Expected to be soluble | - |

| Ethyl Acetate | Ester | Expected to be soluble | - |

| Acetone | Ketone | Expected to be soluble | - |

| Acetonitrile (ACN) | Nitrile | Expected to be soluble | - |

| Methanol (MeOH) | Alcohol | Expected to be soluble | - |

| Ethanol (EtOH) | Alcohol | Expected to be soluble | - |

| Dimethylformamide (DMF) | Amide | Expected to be soluble | - |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be soluble | - |

| Water | Protic Solvent | Slightly soluble | [4][5] |

| Hexanes | Nonpolar Hydrocarbon | Expected to be sparingly soluble to insoluble | - |

Note: The solubility of enantiomers is generally very similar.

Stability and Storage

This compound is sensitive to air and heat.[1] Proper handling and storage are crucial to prevent degradation.

Key Stability Considerations:

-

Temperature: The compound should be stored at low temperatures, with recommendations of -20°C or frozen (<0°C) being common.[1][3]

-

Atmosphere: It is recommended to store this compound under an inert gas, such as argon or nitrogen, to prevent oxidation of the aldehyde group.[1]

-

pH: The Boc protecting group is labile under acidic conditions, which can lead to its removal.[3] Therefore, exposure to strong acids should be avoided. The aldehyde functionality can be susceptible to racemization under certain basic or acidic conditions.

Recommended Storage Conditions:

-

Store under an inert atmosphere .[1]

-

Avoid exposure to heat, strong acids, and oxidizing agents .

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., DCM, Methanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a quantitative NMR (qNMR) spectrometer.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed with some undissolved solid remaining.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the undissolved solid settle. If necessary, centrifuge the vial to ensure a clear supernatant.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or qNMR, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

References

- 1. N-(tert-Butoxycarbonyl)-D-prolinal | 73365-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. N-(tert-Butoxycarbonyl)-D-prolinal | C10H17NO3 | CID 7009153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chembk.com [chembk.com]

- 5. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]

The Role of N-Boc-D-Prolinal in Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-D-prolinal, a chiral aldehyde derived from the amino acid D-proline, is a valuable molecule in the field of asymmetric organocatalysis. However, contrary to what its structure might suggest, it is not typically employed as a direct organocatalyst. Instead, its primary and critical role is that of a versatile chiral building block for the synthesis of more complex and highly efficient organocatalysts, most notably diarylprolinol silyl ethers. This guide elucidates the mechanism of action of related proline-derived catalysts, explains the structural limitations of this compound for direct catalysis, provides detailed experimental protocols for the synthesis of advanced catalysts from N-Boc-protected proline derivatives, and presents quantitative data on the performance of these resulting catalysts.

The Foundational Mechanism: Enamine Catalysis

Organocatalysis by proline and its derivatives hinges on the formation of a nucleophilic enamine intermediate. In a typical reaction, such as an aldol addition, the secondary amine of the catalyst condenses with a carbonyl compound (e.g., a ketone) to form a chiral enamine. This enamine then attacks an electrophile (e.g., an aldehyde). The stereochemistry of the catalyst directs this attack, leading to the formation of a product with high enantioselectivity.

A key feature of highly successful proline-derived catalysts, such as proline itself or diarylprolinol ethers, is the presence of a functional group (a carboxylic acid or a hydroxyl group, respectively) that can activate the electrophile and stabilize the transition state, often through hydrogen bonding. This bifunctional activation is crucial for high catalytic activity and stereoselectivity.

This compound: A Chiral Building Block, Not a Catalyst

While this compound possesses the necessary secondary amine within its pyrrolidine ring to form an enamine, it lacks the critical second functional group for electrophile activation. Unlike proline, it does not have a carboxylic acid, and unlike prolinol derivatives, it lacks a hydroxyl group. The aldehyde functional group in this compound is electrophilic and does not possess the ability to act as a hydrogen bond donor to activate the reacting electrophile. This structural limitation is the primary reason why this compound is not a commonly used organocatalyst.

Its principal utility lies in its role as a precursor. The aldehyde group can be readily transformed into other functionalities, allowing for the synthesis of a wide range of sophisticated organocatalysts.

Hypothetical Catalytic Cycle of this compound

Although not commonly used, it is theoretically possible for this compound to catalyze reactions via an enamine mechanism, albeit likely with lower efficiency and selectivity compared to bifunctional catalysts. The hypothetical catalytic cycle for an aldol reaction is depicted below. In this scenario, the stereochemical control would rely solely on the steric hindrance provided by the chiral pyrrolidine ring and the bulky N-Boc group to direct the approach of the electrophile.

Caption: Hypothetical enamine cycle for an this compound catalyzed aldol reaction.

Synthesis of High-Performance Catalysts from N-Boc-Proline Derivatives

The true value of N-Boc protected proline derivatives is demonstrated in the synthesis of highly effective catalysts. A prominent example is the synthesis of diarylprolinol silyl ether catalysts, often referred to as Jørgensen-Hayashi catalysts.

Experimental Protocol: Synthesis of a Diarylprolinol Catalyst Precursor

This protocol describes the synthesis of (S)-α,α-diphenyl-2-pyrrolidinemethanol, a precursor to a Jørgensen-Hayashi catalyst, starting from N-Boc-D-proline.

Materials:

-

N-Boc-D-proline

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Phenylmagnesium bromide (PhMgBr) in THF

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Esterification of N-Boc-D-proline

-

Suspend N-Boc-D-proline (1.0 eq) in anhydrous methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the crude N-Boc-D-proline methyl ester. This can often be used in the next step without further purification.

Step 2: Grignard Reaction

-

Prepare a solution of phenylmagnesium bromide (3.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Dissolve the crude N-Boc-D-proline methyl ester from Step 1 in anhydrous THF.

-

Add the ester solution dropwise to the Grignard reagent at 0 °C.

-

Stir the mixture at 0 °C for 1.5 hours, then warm to room temperature and heat to reflux overnight.

-

Cool the reaction mixture and cautiously quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-2-(diphenylhydroxymethyl)-N-(tert-butoxycarbonyl)pyrrolidine.

Step 3: Deprotection

-

Dissolve the purified product from Step 2 in DCM.

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralize the reaction mixture with saturated aqueous NaHCO₃.

-

Extract the product into an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a diarylprolinol catalyst precursor.

Quantitative Performance Data

| Catalyst | Aldehyde Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| Catalyst derived from N-Boc-L-proline | 4-Nitro | 55 | 61 |

| 4-Chloro | 52 | 58 | |

| 4-Methyl | 45 | 50 | |

| L-proline | 4-Nitro | 68 | 76 |

Note: The data presented is compiled from representative studies and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

Conclusion

This compound is a crucial chiral synthon in the toolbox of organic chemists, enabling the synthesis of a diverse array of advanced, high-performance organocatalysts. While it possesses the structural elements for enamine formation, its lack of a secondary functional group to activate the electrophile renders it a suboptimal catalyst for direct use in most organocatalytic transformations. Understanding its primary role as a versatile building block is key to leveraging its full potential in the development of novel and efficient catalytic systems for asymmetric synthesis, a cornerstone of modern drug discovery and development.

Theoretical Insights into N-Boc-D-Prolinal Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinal, a chiral aldehyde derived from D-proline, is a versatile building block in asymmetric synthesis. Its unique structural features, combining the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group with the reactivity of the aldehyde and the chirality of the proline ring, make it a subject of significant interest in the development of novel synthetic methodologies. Understanding the underlying reaction mechanisms is crucial for optimizing existing protocols and designing new, efficient, and stereoselective transformations.

This technical guide provides an in-depth analysis of the theoretical studies on reaction mechanisms involving this compound and closely related proline-based organocatalysts. While direct computational studies on this compound are not extensively available in the current literature, the well-established mechanistic principles of proline and its derivatives in key reactions, such as aldol and related C-C bond-forming reactions, offer a robust framework for understanding its reactivity. This guide will synthesize these findings, presenting quantitative data, detailed experimental protocols for context, and visual representations of the key mechanistic pathways.

Core Reaction Mechanisms: The Enamine Pathway

The predominant reaction mechanism for proline and its derivatives, including those synthesized from N-Boc-D-proline, in reactions with carbonyl compounds is the enamine pathway.[1][2][3] This mechanism is central to its catalytic activity in asymmetric aldol reactions. The general cycle can be broken down into three key stages: enamine formation, carbon-carbon bond formation, and catalyst regeneration.

A pivotal study by Arslan et al. investigated the performance of C2-symmetric organocatalysts derived from (S)-N-Boc-proline in the asymmetric aldol reaction of acetone with various substituted aromatic aldehydes.[1] Their work combined experimental results with computational modeling to elucidate the stereoselectivity of the reaction.

Experimental Protocol: Asymmetric Aldol Reaction with Proline-Based Organocatalysts[1]

A general procedure for carrying out the asymmetric aldol reaction catalyzed by an organocatalyst derived from (S)-N-Boc-proline is as follows:

-

To a stirred solution of the catalyst (10–20 mol%) in a suitable solvent (e.g., dichloromethane), the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added.

-

An additive may be included in some cases (10 mol%).

-

The reaction mixture is stirred for a period of 24–72 hours at a controlled temperature (ranging from -10 to 25 °C).

-

The reaction is quenched by the addition of a saturated ammonium chloride solution.

-

The product is extracted with an organic solvent, such as ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with water and dried over anhydrous magnesium sulfate (MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting product is purified and analyzed to determine yield and enantiomeric excess.

Data Presentation: Catalyst Performance in Asymmetric Aldol Reaction

The following table summarizes the experimental results for the asymmetric aldol reaction between acetone and various substituted benzaldehydes, catalyzed by a C2-symmetric organocatalyst derived from (S)-N-Boc-proline.[1]

| Catalyst | Aldehyde Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| Catalyst from N-Boc-proline | 4-Nitro | 55 | 61 |

| 4-Chloro | 52 | 58 | |

| 4-Methyl | 45 | 50 | |

| L-proline (for comparison) | 4-Nitro | 68 | 76 |

These results indicate that while the catalyst derived from N-Boc-proline is effective in promoting the aldol reaction, its performance in terms of yield and enantioselectivity is moderate compared to unmodified L-proline under the tested conditions.[1] Computational modeling helps to explain the origins of this stereoselectivity.

Computational Modeling of the Aldol Reaction Mechanism

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy profiles of proline-catalyzed aldol reactions.[2] These models provide a rationalization for the observed stereochemical outcomes. The stereoselectivity is determined during the C-C bond formation step, where the enamine attacks the aldehyde. The facial selectivity of this attack is governed by the geometry of the transition state.

Computational studies on catalysts derived from (S)-N-Boc-proline suggest that the amide-NH groups can act similarly to the carboxylic acid group in proline, providing electrophilic activation of the aldehyde through hydrogen bonding in the transition state.[1] The calculations were performed at the HF/6-31+G(d) level and higher levels of theory (B3LYP/6-311++G(d,p)) to investigate the transition state structures.[1]

The stereochemical outcome is rationalized by considering the attack of the enamine on the re or si face of the aldehyde. The transition state leading to the major enantiomer is lower in energy. The computational results were found to be consistent with the experimental findings, supporting the proposed mechanism for the observed stereoselectivity.[1]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the theoretical studies of this compound and related reactions.

Caption: Generalized enamine catalytic cycle for proline-derived catalysts.

Caption: Competing transition states in the stereodetermining step.

Asymmetric Phospha-Aldol Reaction

While the enamine-catalyzed aldol reaction is the most studied, this compound can also participate as a reactant in other stereoselective transformations. One such example is the asymmetric phospha-aldol reaction. Although detailed theoretical studies on this specific reaction are limited, it represents an important class of reactions for this chiral aldehyde. The reaction involves the nucleophilic addition of a phosphine to the aldehyde, followed by subsequent transformations to yield phosphorus-containing products. The stereochemical outcome is dictated by the facial selectivity of the initial attack on the prochiral aldehyde.

Enantioselective Lithiation of the N-Boc-Pyrrolidine Core

While not a reaction of the aldehyde group itself, computational studies on the enantioselective lithiation of N-Boc-pyrrolidine provide valuable quantitative data on the energetics of transition states involving this structural motif. A study on the deprotonation of N-Boc-pyrrolidine using s-butyllithium and sparteine-like diamines employed DFT calculations (B3P86/6-31G*) to determine activation enthalpies and Gibbs free energies for the proton transfer step.[4]

Quantitative Data: Calculated Activation Energies for Lithiation[4]

| Diamine Ligand | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| N-Me-substituted | 11.1 | 11.5 |

| N-(i)Pr-substituted | 11.7 | 11.8 |

These data, while from a different reaction type, highlight the utility of computational chemistry in quantifying the energy barriers of reactions involving the N-Boc-pyrrolidine scaffold and can serve as a reference for the expected energy ranges in other transition states.

Conclusion and Future Outlook

The theoretical understanding of reaction mechanisms involving this compound is largely built upon the extensive computational and experimental work on proline and its derivatives in organocatalysis. The enamine mechanism provides a robust framework for rationalizing the stereochemical outcomes of aldol-type reactions. Computational studies have proven to be a powerful tool for elucidating the subtle energetic differences between competing transition states that govern enantioselectivity.

While direct and comprehensive theoretical investigations specifically targeting this compound are still needed, the existing literature on related systems provides a strong foundation for researchers, scientists, and drug development professionals. Future computational work should focus on the specific role of the N-Boc group and the aldehyde functionality in a wider range of reactions to build a more complete picture of the reactivity and selectivity of this important chiral building block. Such studies will undoubtedly accelerate the development of novel and efficient asymmetric transformations.

References

- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Chiral Ligands from N-Boc-D-Prolinal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chiral ligands derived from N-Boc-D-prolinal. This versatile chiral building block, readily accessible from N-Boc-D-proline, offers a convenient entry point to valuable ligands for asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. The protocols outlined herein focus on the synthesis of chiral phosphine, diamine, and diol ligands, key classes of ligands employed in a wide range of enantioselective transformations.

Introduction

This compound, with its stereodefined pyrrolidine core and reactive aldehyde functionality, is an excellent starting material for the synthesis of diverse chiral ligands. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the aldehyde, while the inherent chirality of the D-proline backbone provides the foundation for inducing asymmetry in catalytic reactions. The ligands synthesized from this precursor have shown significant efficacy in various metal-catalyzed reactions, including asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions.

Data Presentation: Performance of this compound Derived Ligands

The following table summarizes representative quantitative data for the performance of chiral ligands synthesized from this compound or its close derivatives in various asymmetric catalytic reactions.

| Ligand Type | Reaction | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Phosphine | Asymmetric Hydrogenation | [Rh(COD)(L)]BF₄ | Methyl α-acetamidoacrylate | >99 | 98 | [1][2][3] |

| Asymmetric Hydrogenation | [Rh(COD)(L)]BF₄ | Methyl (Z)-α-acetamidocinnamate | >99 | 99 | [1][2][4] | |

| Diamine | Asymmetric Transfer Hydrogenation | RuCl₂(L)(dppf) | Acetophenone | 95 | 97 | [5] |

| Asymmetric 1,4-Addition | NiBr₂/L | Chalcone | 87 | 99 | [5] | |

| Diol | Asymmetric Grignard Addition | Ti(Oi-Pr)₄/L | Benzaldehyde | 92 | 95 | [6][7] |

| Asymmetric Alkylation | Zn(OTf)₂/L | Glycine imine | 85 | 92 | [8] |

Experimental Protocols

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are paramount in asymmetric hydrogenation and other cross-coupling reactions.[1][3][9] The synthesis from this compound typically involves a two-step process: reduction of the aldehyde to the corresponding alcohol (N-Boc-D-prolinol) followed by conversion of the hydroxyl group to a phosphine.

Protocol 1.1: Synthesis of N-Boc-D-prolinol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-prolinol as a colorless oil, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of (2R)-1-(tert-butoxycarbonyl)-2-(diphenylphosphinomethyl)pyrrolidine

Materials:

-

N-Boc-D-prolinol

-

Triethylamine (Et₃N) or Pyridine

-

Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

-

Lithium diphenylphosphide (LiPPh₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Activation of the hydroxyl group: Dissolve N-Boc-D-prolinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

-

Add tosyl chloride (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 2 hours, then at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate to give the tosylated intermediate.

-

Nucleophilic substitution: In a separate flask, prepare a solution of lithium diphenylphosphide in THF.

-

Add the tosylated intermediate (1.0 eq) in THF to the LiPPh₂ solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the chiral phosphine ligand.

Diagram 1: Synthesis of a Chiral Phosphine Ligand

Caption: Synthetic workflow for a chiral phosphine ligand.

Synthesis of Chiral Diamine Ligands

Chiral diamine ligands are highly effective in asymmetric transfer hydrogenation and various carbon-carbon bond-forming reactions.[5][10] A straightforward method for their synthesis from this compound is through reductive amination.[11]

Protocol 2.1: Synthesis of a Chiral N,N'-Diamine Ligand

Materials:

-

This compound

-

Chiral primary amine (e.g., (R)-1-phenylethylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the chiral primary amine (1.1 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected chiral diamine ligand.

-

Deprotection (Optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the free diamine.

Diagram 2: Reductive Amination for Diamine Synthesis

Caption: Reductive amination workflow for chiral diamine synthesis.

Synthesis of Chiral Diol Ligands

Chiral diols are versatile ligands and synthons in asymmetric synthesis.[12][13] The addition of organometallic reagents, such as Grignard reagents, to this compound provides a direct route to chiral 1,2-diols.

Protocol 3.1: Synthesis of a Chiral 1,2-Diol Ligand

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Two-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert atmosphere (N₂ or Ar)

Procedure:

-

In a two-neck round-bottom flask under an inert atmosphere, place the Grignard reagent solution (2.2 eq).

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it to a dropping funnel.

-

Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral diol ligand.

Diagram 3: Grignard Addition for Diol Synthesis

Caption: Synthesis of a chiral diol via Grignard reaction.

Signaling Pathways and Catalytic Cycles

The chiral ligands synthesized from this compound exert their influence in asymmetric catalysis by coordinating to a metal center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric Hydrogenation with Chiral Phosphine Ligands:

In rhodium-catalyzed asymmetric hydrogenation, the chiral phosphine ligand forms a complex with the rhodium precursor. The substrate coordinates to this chiral complex, and the subsequent migratory insertion of hydrogen occurs in a stereodefined manner, leading to the enantiomerically enriched product.[1][2]

Diagram 4: Catalytic Cycle of Asymmetric Hydrogenation

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Asymmetric Transfer Hydrogenation with Chiral Diamine Ligands:

In Noyori-type asymmetric transfer hydrogenation, a ruthenium complex bearing a chiral diamine ligand facilitates the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to a prochiral ketone or imine. The diamine ligand's N-H group can participate in the hydrogen transfer mechanism, acting as a bifunctional catalyst.[5]

Diagram 5: Mechanism of Asymmetric Transfer Hydrogenation

Caption: Outer-sphere mechanism for Ru-catalyzed transfer hydrogenation.

Conclusion

This compound is a highly valuable and versatile starting material for the efficient synthesis of a range of chiral ligands. The protocols provided herein offer robust methods for accessing chiral phosphine, diamine, and diol ligands. These ligands, in turn, are instrumental in achieving high levels of enantioselectivity in a variety of important asymmetric catalytic transformations, underscoring their significance in modern synthetic chemistry and drug development.

References

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. 1,2-Diol synthesis by C-C coupling [organic-chemistry.org]

- 13. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc-D-Prolinal in Asymmetric Aldol Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-prolinal, a chiral aldehyde derived from D-proline, serves as a valuable building block in asymmetric synthesis. Its primary application in the context of aldol additions is as an electrophilic acceptor. The inherent stereochemistry of this compound allows for the diastereoselective construction of new stereocenters, leading to the synthesis of important chiral molecules, particularly β-hydroxy-γ-amino acids and their derivatives. These products are key structural motifs in a variety of biologically active compounds and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric aldol addition reactions.

Core Concept: Diastereoselective Aldol Addition

The asymmetric aldol addition utilizing this compound involves the reaction of a pre-formed enolate (the nucleophile) with the aldehyde group of this compound (the electrophile). The facial selectivity of the enolate's attack on the prochiral aldehyde is directed by the existing stereocenter of the prolinal moiety, resulting in the preferential formation of one diastereomer over the other. By selecting the appropriate enolate geometry (Z or E) and reaction conditions, it is possible to control the formation of either the syn or anti aldol adducts.

Caption: General concept of the asymmetric aldol addition using this compound.

Applications in Synthesis

The primary application of this methodology is the synthesis of orthogonally protected β-hydroxy-γ-amino acids. These compounds are versatile intermediates for the synthesis of:

-

Statins: A class of cholesterol-lowering drugs.

-

HIV protease inhibitors: Antiviral drugs used to treat HIV/AIDS.

-

Novel antibiotics: As building blocks for complex natural product synthesis.

-

Peptidomimetics: Compounds that mimic the structure and function of peptides.

Experimental Data

The following tables summarize quantitative data for the asymmetric aldol addition of a propionate-derived boron enolate to this compound, yielding both syn and anti aldol products.

Table 1: Synthesis of syn-β-Hydroxy-γ-amino Acid Derivative

| Entry | Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-propionyl oxazolidinone | This compound | 1. (-)-Ipc₂BCl, Et₃N2. This compound | CH₂Cl₂ | -78 to -20 | 16 | 82 | >97:3 |

Table 2: Synthesis of anti-β-Hydroxy-γ-amino Acid Derivative

| Entry | Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-propionyl oxazolidinone | This compound | 1. (+)-Ipc₂BCl, DIPEA2. This compound | CH₂Cl₂ | -78 to 0 | 16 | Not specified | >97:3 |

Note: Data is adapted from methodologies for the synthesis of β-hydroxy γ-amino acids.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of syn and anti aldol adducts from this compound.

Protocol 1: Synthesis of the syn-Aldol Adduct

This protocol describes the boron-mediated asymmetric aldol reaction to selectively form the syn product.[2][3][4]

Materials:

-